5-Bromo-2-phenoxypyridine
Overview
Description
5-Bromo-2-phenoxypyridine is a brominated pyridine derivative that has garnered interest due to its potential applications in various fields of chemistry, including medicinal chemistry and materials science. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through several methods. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-bromo-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method includes the reductive symmetric coupling of 2,5-dibromopyridine, which yields 5,5'-dibromo-2,2'-bipyridine . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a straightforward synthesis route for 5-bromo-2,2'-bipyridines .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For instance, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . The molecular geometry from X-ray crystallography was compared with density functional theory (DFT) calculations, showing good agreement .
Chemical Reactions Analysis
Brominated pyridines are key intermediates in the synthesis of more complex molecules. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry . The halogen dance reactions and subsequent trapping with electrophiles allow for the introduction of various functional groups into the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-phenoxypyridine derivatives are influenced by their molecular structure. Schiff bases containing the bromopyridine moiety often exhibit intramolecular hydrogen bonding, which can stabilize their molecular conformation . The presence of substituents on the pyridine ring can also affect the compound's solubility, melting point, and reactivity. For example, the introduction of methoxy groups can increase the electron density on the ring, potentially affecting its reactivity in nucleophilic substitution reactions .
Scientific Research Applications
Synthesis of Metal-complexing Molecular Rods
5-Bromo-2-phenoxypyridine and its derivatives are used in the preparation of metal-complexing molecular rods. These compounds are synthesized through efficient processes such as Stille coupling, involving various brominated bipyridines and bipyrimidines. The reactions yield a range of compounds like 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine, demonstrating the versatility of 5-bromo-2-phenoxypyridine in forming complex structures (Schwab, Fleischer, & Michl, 2002).
Copper(II) and Oxido-vanadium(IV) Complexes
Research on copper(II) and oxido-vanadium(IV) complexes with bromo-substituted phenols, including 5-bromo-2-phenoxypyridine, reveals their potential for various applications. These complexes, characterized by their unique geometrical structures, have been studied for their thermal properties and crystal structures. Such studies enhance our understanding of the reactivity and potential use of these complexes in various fields (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Reactivity and Substitution Patterns
Investigations into the reactivity of bromine atoms in brominated pyridines, like 5-bromo-2-phenoxypyridine, have been conducted. These studies focus on the reactions and substitution patterns of bromine atoms under various conditions, providing insights into the chemical behavior and potential applications of these compounds (Hertog & Jonge, 1948).
Schiff Base Compounds and Antibacterial Activities
Schiff base compounds derived from bromo-substituted pyridines, such as 5-bromo-2-phenoxypyridine, have been synthesized and evaluated for their antibacterial activities. These studies contribute to the exploration of new antibacterial agents and the understanding of the role of bromo-substituted compounds in medicinal chemistry (Wang, Nong, Sht, & Qi, 2008).
Herbicidal Activities
Research has been conducted on the herbicidal activities of phenoxypyridines, including derivatives of 5-bromo-2-phenoxypyridine. These studies are significant for the development of new herbicides, exploring the relationship between the structure and herbicidal activity of these compounds (Fujikawa, Kondo, Yokomichi, Kimura, Haga, & Nishiyama, 1970).
Safety And Hazards
5-Bromo-2-phenoxypyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Relevant Papers I found some papers related to 5-Bromo-2-phenoxypyridine. One paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the incorporation of 5-bromo-2’-deoxyuridine into DNA and the proliferative behavior of cerebellar neuroblasts .
properties
IUPAC Name |
5-bromo-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIHQFMWBOTCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625083 | |
Record name | 5-Bromo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenoxypyridine | |
CAS RN |
59717-96-3 | |
Record name | 5-Bromo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.